![molecular formula C25H23ClN4O4 B1678564 Pazinaclone CAS No. 103255-66-9](/img/structure/B1678564.png)
Pazinaclone
Overview
Description
Pazinaclone (DN-2327) is a sedative and anxiolytic drug in the cyclopyrrolone family of drugs . It has a very similar pharmacological profile to the benzodiazepines, including sedative and anxiolytic properties, but with less amnestic effects . At low doses, it is a relatively selective anxiolytic, with sedative effects only appearing at higher doses .
Synthesis Analysis
The synthesis of Pazinaclone involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride, leading to the corresponding phthalimide . Selective reduction of one of the imide carbonyl groups essentially converts that to an aldehyde . Condensation with tert-butyl (triphenylphosphoranylidene)acetate gives the Wittig product . The carboxylic acid is then treated with diethyl cyanophosphonate to convert that to an activated acid cyanide; reaction with 1,4-dioxa-8-azaspiro[4.5]decane results in the formation of the corresponding amide, Pazinaclone .
Molecular Structure Analysis
The molecular structure of Pazinaclone is represented by the formula C25H23ClN4O4 . The structure includes a 7-chloro-1,8-naphthyridin-2-yl group, a 1,4-dioxa-8-azaspiro[4.5]dec-8-yl group, and an isoindol-1-one group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pazinaclone include a cascade reaction of 2-acetylbenzonitrile, promoted by K2CO3 . This leads to the formation of novel 3-methylated analogs of Pazinaclone . An organocatalytic asymmetric synthesis of the key intermediate and its transformation into a highly enantioenriched 3-methylated analog of Pazinaclone was also developed .
Physical And Chemical Properties Analysis
Pazinaclone has a molecular formula of C25H23ClN4O4 and an average mass of 478.927 Da . It is a small molecule drug .
Scientific Research Applications
Synthesis and Chemical Structure
Pazinaclone has been the subject of research for its unique isoindolinone structure, which has been synthesized through efficient and practical cascade reactions. This research is significant for the development of new analogs and related structures with potential therapeutic applications .
Pharmacokinetics
Studies have explored the stereoselective pharmacokinetics of Pazinaclone, examining how the drug and its metabolites are processed within the body. This research is crucial for understanding dosage, efficacy, and safety profiles .
Neuropharmacology
As a partial agonist at GABA A benzodiazepine receptors, Pazinaclone’s effects on sedation and anxiolysis have been a key area of study. Its subtype-selective profile differentiates it from other benzodiazepines and cyclopyrrolones .
Therapeutic Applications
Pazinaclone has been investigated for its potential use in treating conditions like generalized anxiety disorder due to its anxiolytic activity. Its role as a GABAA receptor modulator positions it as a candidate for other therapeutic areas as well .
Clinical Trials
The drug has undergone various phases of clinical trials in Europe, Japan, and the US to evaluate its efficacy and safety in patients with anxiety disorders. These trials are pivotal in determining its potential as a marketable medication .
Comparative Studies
Comparisons with other drugs in the cyclopyrrolone family, such as zopiclone and eszopiclone, have been conducted to understand Pazinaclone’s unique properties and advantages over existing treatments .
Mechanism of Action
Target of Action
Pazinaclone, a sedative and anxiolytic drug in the cyclopyrrolone family, primarily targets the GABA_A benzodiazepine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the regulation of anxiety and sleep .
Mode of Action
Pazinaclone acts as a partial agonist at GABA_A benzodiazepine receptors Interestingly, Pazinaclone is more subtype-selective than most benzodiazepines, which may contribute to its unique pharmacological profile .
Biochemical Pathways
Its action on gaba_a receptors suggests it influences theGABAergic system , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain . This can lead to an overall decrease in neuronal excitability, contributing to its anxiolytic and sedative effects .
Pharmacokinetics
The pharmacokinetics of Pazinaclone involve stereoselective metabolism, with the S-enantiomer exhibiting lower clearance and distribution than the R-enantiomer . This results in comparable elimination half-lives for the two enantiomers . The first-pass metabolism of Pazinaclone is extensive and stereoselective, with mean bioavailabilities of 6.0% and 1.2% for the S- and R-enantiomers, respectively .
Result of Action
The activation of GABA_A receptors by Pazinaclone leads to an increase in GABA-mediated inhibitory neurotransmission. This results in sedative and anxiolytic effects , with less amnestic effects compared to other benzodiazepines . At low doses, Pazinaclone is a relatively selective anxiolytic, with sedative effects only appearing at higher doses .
Action Environment
These can include factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations
Safety and Hazards
Future Directions
The synthesis of novel 3-methylated analogs of Pazinaclone has been reported . These analogs could be of particular interest for medicinal chemistry, as the methyl group is a very useful structural modification in the rational design of new and more effective bioactive compounds . The global highest R&D status of Pazinaclone is currently pending .
properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazinaclone | |
CAS RN |
103255-66-9, 147724-27-4, 147724-30-9 | |
Record name | Pazinaclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazinaclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Pazinaclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAZINACLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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